
XEN445
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being a crystalline solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in high purity (≥98%) and is available in various quantities for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
XEN445 primarily undergoes substitution reactions due to the presence of functional groups like pyrrolidine and trifluoromethyl . It is stable under normal laboratory conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as pyridine, trifluoromethylbenzoic acid, and pyrrolidine . The reactions are typically carried out in organic solvents like DMSO and ethanol, under controlled temperatures to ensure high yield and purity .
Major Products Formed
The major product formed from the synthesis of this compound is (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid . This compound is characterized by its high purity and crystalline form .
Aplicaciones Científicas De Investigación
Cardiovascular Disease
XEN445's ability to raise HDLc levels positions it as a promising candidate for the treatment of dyslipidemia-related cardiovascular conditions. In preclinical studies, this compound demonstrated favorable pharmacokinetic properties and efficacy in raising plasma HDLc concentrations in mice, suggesting its potential utility in human therapies aimed at improving lipid profiles and reducing cardiovascular risks .
Table 1: Effects of this compound on Lipid Metabolism
Study Reference | Model Used | Key Findings |
---|---|---|
Mice | Increased plasma HDLc concentrations | |
Human subjects | Variable effects on circulating LPL levels in diabetic patients |
Cancer Treatment
Recent studies have illuminated this compound's role in oncology, particularly concerning triple-negative breast cancer (TNBC). Research indicates that this compound preferentially inhibits the proliferation of LIPG-expressing TNBC cells while sparing LIPG-deficient cells. This selectivity points to its potential as a therapeutic agent targeting specific cancer cell populations .
Case Study: Inhibition of Tumor Formation
- In vitro experiments demonstrated that this compound inhibited the self-renewal of cancer stem cells (CSCs) and reduced tumor formation in vivo. Specifically, it was shown that treatment with this compound led to significant reductions in cell viability among LIPG-expressing TNBC cell lines .
Table 2: Impact of this compound on Cancer Cell Lines
Cell Line | LIPG Expression | Effect of this compound |
---|---|---|
MCF10DCIS | High | Significant inhibition of cell viability |
MDA-MB-468 | High | Significant inhibition of cell viability |
MCF7 | Low | No significant effect |
T47D | Low | No significant effect |
Mecanismo De Acción
XEN445 exerts its effects by selectively inhibiting endothelial lipase, an enzyme involved in the hydrolysis of phospholipids in high-density lipoprotein . By inhibiting this enzyme, this compound increases the levels of high-density lipoprotein cholesterol in the plasma . The molecular target of this compound is the active site of endothelial lipase, where it binds and prevents the enzyme from interacting with its substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride
Uniqueness
XEN445 stands out due to its high selectivity and potency as an endothelial lipase inhibitor. Its ability to significantly raise high-density lipoprotein cholesterol levels in vivo makes it a unique and valuable compound for cardiovascular research .
Actividad Biológica
XEN445 is a potent and selective inhibitor of endothelial lipase (LIPG), which plays a crucial role in lipid metabolism and has been implicated in the progression of various cancers, particularly triple-negative breast cancer (TNBC). This article delves into the biological activity of this compound, highlighting its mechanisms of action, in vitro and in vivo effects, and relevant case studies.
This compound specifically targets LIPG, inhibiting its phospholipase activity. This inhibition has significant implications for cancer biology, particularly in TNBC, where LIPG overexpression is associated with tumor growth and metastasis. The compound's ability to reduce LIPG activity leads to decreased cell proliferation and self-renewal of cancer stem cells (CSCs) in vitro.
Key Research Findings
-
Inhibition of Cancer Cell Proliferation :
- This compound demonstrated selective inhibition of LIPG-expressing TNBC cell lines (e.g., MCF10DCIS and MDA-MB-468) while having minimal effects on LIPG-deficient luminal breast cancer cell lines (e.g., MCF7 and T47D). Treatment with this compound at concentrations ≥100 μM significantly reduced cell viability in LIPG-expressing cells, indicating a LIPG-dependent mechanism .
- Cell Cycle Arrest :
- In Vivo Tumor Formation :
- Impact on Cancer Stem Cells :
Data Table: Biological Activity Summary of this compound
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study 1 : Investigated the effects of this compound on MDA-MB-468 cells overexpressing LIPG. Results indicated that treatment led to significant alterations in cell cycle dynamics without inducing apoptosis, emphasizing its role as a selective inhibitor rather than a broad cytotoxic agent .
- Case Study 2 : Explored the impact of this compound on tumor formation in a xenograft model of TNBC. Mice treated with this compound showed reduced tumor volumes compared to controls, highlighting its potential as an anti-cancer therapeutic .
Propiedades
IUPAC Name |
2-[3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRERFNOKZQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.